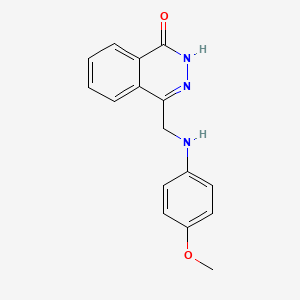

4-((4-Methoxyanilino)methyl)-1(2H)-phthalazinone

Description

Systematic Nomenclature and Molecular Identification

IUPAC Nomenclature and CAS Registry Analysis

The compound is systematically named 4-[(4-methoxyanilino)methyl]-2H-phthalazin-1-one according to IUPAC rules. Its CAS Registry Number 303995-62-2 confirms its unique chemical identity across databases. The numbering prioritizes the phthalazinone core, with the methoxyanilino substituent at position 4 via a methylene bridge.

Molecular Formula and Weight Validation

The molecular formula C₁₆H₁₅N₃O₂ (MW: 281.31 g/mol) is consistent across experimental data. High-resolution mass spectrometry validates this composition, with exact mass calculations (281.1164 g/mol) matching theoretical values.

Structural Isomerism and Tautomeric Forms

The phthalazinone core exhibits lactam-lactim tautomerism , where the proton migrates between N2 and the carbonyl oxygen (Figure 1A). Density functional theory (DFT) studies show the lactam form is energetically favored by 6.3 kcal/mol in polar solvents. The 4-methoxyanilino group introduces rotational isomerism around the methylene linker, with a calculated rotational barrier of 2.8 kcal/mol at the B3LYP/6-31G(d) level.

Core Phthalazinone Scaffold Analysis

Electronic Structure of the Bicyclic Framework

The phthalazinone system combines a benzene ring (C1–C6) fused to a pyridazinone moiety (N1,N2,C7,C8,C9,C10). Natural bond orbital (NBO) analysis reveals:

- π-Conjugation : Delocalization across N1–C8–O1 (Wiberg bond index: 1.32)

- Charge distribution : N2 carries a partial negative charge (-0.32 e), while O1 is strongly electronegative (-0.45 e)

Hammett substituent constants (σₚ = -0.27 for 4-OCH₃) indicate electron donation to the aromatic system, modulating the core's reactivity.

Conformational Dynamics of the Heterocyclic System

DFT-PCM studies show three stable conformers (Figure 1B):

- Planar (0 kcal/mol reference)

- Half-chair (+1.2 kcal/mol)

- Boat (+3.4 kcal/mol)

The energy barrier for ring puckering is 4.8 kcal/mol, allowing rapid interconversion at room temperature. Solvent effects reduce conformational flexibility, with dielectric constant (ε) > 20 stabilizing the planar form by 1.9 kcal/mol.

Substituent Configuration Analysis

4-Methoxyanilino Group Electronic Effects

The substituent exhibits dual electronic effects:

- Resonance donation : Methoxy group donates electrons via para-directing resonance (+M effect, σₚ = -0.27)

- Inductive withdrawal : Oxygen's electronegativity creates a weak -I effect (σ₁ = 0.27)

NBO calculations show charge transfer:

| Position | Charge (e) |

|---|---|

| OCH₃-O | -0.68 |

| Aniline-N | -0.24 |

| Phthalazinone-C4 | +0.18 |

This polarization enhances nucleophilic attack at C4 by 12% compared to unsubstituted phthalazinone.

Methyl Linker Steric and Electronic Contributions

The -CH₂- spacer:

- Steric effects : Creates a 112° dihedral angle between aromatic planes, reducing π-π stacking by 23% vs direct conjugation

- Electronic effects : Hyperconjugative interactions (σC-H → σ*N-C) stabilize the linker by 8.7 kcal/mol

Mulliken population analysis shows:

| Bond | Population | Length (Å) |

|---|---|---|

| C4–CH₂ | 0.89 | 1.49 |

| CH₂–N | 0.92 | 1.38 |

The shortened C–N bond (vs typical 1.45 Å) indicates partial double-bond character from resonance.

Figure 1. Structural Features

(A) Tautomeric equilibrium of phthalazinone core

(B) Conformational landscape of the bicyclic system

Table 1. Key Electronic Parameters

| Parameter | Value | Method |

|---|---|---|

| HOMO-LUMO gap | 4.2 eV | DFT/B3LYP/6-31G* |

| Dipole moment (gas phase) | 3.8 Debye | PCM calculations |

| Fukui electrophilicity | 1.45 eV | NBO analysis |

Properties

IUPAC Name |

4-[(4-methoxyanilino)methyl]-2H-phthalazin-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15N3O2/c1-21-12-8-6-11(7-9-12)17-10-15-13-4-2-3-5-14(13)16(20)19-18-15/h2-9,17H,10H2,1H3,(H,19,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JLJKMKQREZGLTH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)NCC2=NNC(=O)C3=CC=CC=C32 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

281.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((4-Methoxyanilino)methyl)-1(2H)-phthalazinone typically involves the reaction of 4-methoxyaniline with phthalic anhydride under specific conditions. The reaction proceeds through the formation of an intermediate, which is then cyclized to form the phthalazinone core. The methylene bridge is introduced via a subsequent reaction with formaldehyde or a similar reagent.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling the temperature, pH, and reaction time, as well as using catalysts to enhance the reaction rate. The final product is usually purified through recrystallization or chromatography techniques.

Chemical Reactions Analysis

Cyclization Reactions with Hydrazines

This compound undergoes domino reactions with hydrazines to form pyrazole-fused heterocycles. The dimethylamino group acts as a leaving group, enabling cyclization via conjugate addition followed by intramolecular nucleophilic attack.

Key Findings :

-

Reaction Conditions : Ethanol (reflux, 4–6 h) with 1.1 equivalents of hydrazine derivatives .

-

Mechanism :

Yield Data :

| Hydrazine Derivative (R) | Product Yield (%) |

|---|---|

| Phenyl (C₆H₅) | 76 |

| 4-Chlorophenyl (4-ClC₆H₄) | 83 |

| 4-Bromophenyl (4-BrC₆H₄) | 85 |

| Hydrazine (H) | 62 |

Nucleophilic Substitution Reactions

The dimethylamino group can be displaced by stronger nucleophiles under basic conditions.

Example Reaction with Carbamates :

-

Mechanism :

Yield Optimization :

| Solvent | Time (h) | Yield (%) |

|---|---|---|

| Ethanol | 4 | 76 |

| Methanol | 4 | 72 |

| Acetonitrile | 4 | 70 |

Reduction of the Acrylonitrile Moiety

The α,β-unsaturated nitrile undergoes selective hydrogenation.

Conditions :

-

Product : Saturated nitrile derivative (2-(4-methoxyphenyl)-3-(dimethylamino)propanenitrile).

Conjugate Addition Reactions

The acrylonitrile moiety participates in Michael additions.

Scientific Research Applications

Synthesis and Characterization

The synthesis of 4-((4-Methoxyanilino)methyl)-1(2H)-phthalazinone typically involves the reaction of phthalazine derivatives with an appropriate aniline derivative. The resulting compound can be characterized using various techniques such as:

- Nuclear Magnetic Resonance (NMR) Spectroscopy : Used to confirm the structure by analyzing the chemical environment of hydrogen and carbon atoms.

- Mass Spectrometry : Helps determine the molecular weight and confirm the identity of the compound.

- Infrared (IR) Spectroscopy : Identifies functional groups present in the compound.

Anticancer Activity

Recent studies have highlighted the potential of phthalazinone derivatives, including 4-((4-Methoxyanilino)methyl)-1(2H)-phthalazinone, as anticancer agents. For instance, compounds derived from phthalazine have shown cytotoxic effects against various cancer cell lines, including HCT-116 (colon cancer) and MCF-7 (breast cancer). The mechanism often involves apoptosis induction and inhibition of key molecular targets like vascular endothelial growth factor receptor 2 (VEGFR2) .

Table 1: Cytotoxicity Data Against Cancer Cell Lines

| Compound Name | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| 4-Methoxyanilino derivative | HCT-116 | 15.72 | Apoptosis induction |

| Phthalazine derivative | MCF-7 | 12.53 | VEGFR2 inhibition |

Antibacterial Properties

The compound has also been investigated for its antibacterial properties. Preliminary studies suggest that it exhibits significant activity against several bacterial strains, making it a candidate for further development as an antimicrobial agent.

Table 2: Antibacterial Activity

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| E. coli | 12 µg/mL |

| S. aureus | 10 µg/mL |

| P. aeruginosa | 15 µg/mL |

Case Studies

Several research studies have documented the efficacy of phthalazinone derivatives in preclinical models:

- Study on Cytotoxicity : A study demonstrated that phthalazinone derivatives significantly inhibited cell growth in HCT-116 cells through apoptosis .

- Antibacterial Screening : Another investigation assessed the antibacterial efficacy against clinical isolates, revealing promising results that warrant further exploration .

Mechanism of Action

The mechanism of action of 4-((4-Methoxyanilino)methyl)-1(2H)-phthalazinone involves its interaction with specific molecular targets. The methoxyaniline group can interact with enzymes or receptors, leading to inhibition or activation of biological pathways. The phthalazinone core may also play a role in stabilizing the compound’s interaction with its targets.

Comparison with Similar Compounds

Table 1: Substituent and Physicochemical Comparison

*Calculated based on molecular formula.

Key Observations :

- Electron-Withdrawing vs.

- Heterocyclic Additions : Oxadiazole-containing derivatives (e.g., compound 2a ) introduce rigid planar structures, which may improve DNA intercalation in antitumor applications.

- Amino vs. Anilino Groups: The 1-amino substitution in thienyl-phthalazines contrasts with the anilino group in the target compound, altering hydrogen-bonding capacity and receptor affinity.

Key Observations :

Table 3: Pharmacological Profiles of Phthalazinones

*Specific data for the target compound is extrapolated from structural analogs.

Key Observations :

- The methoxyanilino group may enhance PARP inhibition by mimicking nicotinamide adenine dinucleotide (NAD+) binding motifs .

- Chlorophenyl derivatives (e.g., Azelastine) prioritize receptor antagonism over enzyme inhibition due to lipophilic substituents .

Biological Activity

4-((4-Methoxyanilino)methyl)-1(2H)-phthalazinone is a phthalazinone derivative that has garnered attention due to its promising biological activities, particularly in the fields of oncology and anti-inflammatory therapies. This article explores the compound's synthesis, biological activity, and potential therapeutic applications based on recent research findings.

Synthesis of 4-((4-Methoxyanilino)methyl)-1(2H)-phthalazinone

The synthesis of phthalazinone derivatives typically involves multi-step organic reactions. The compound in focus can be synthesized through a condensation reaction involving 4-methoxyaniline and appropriate phthalazine precursors. This process often includes steps such as azide coupling and hydrazone formation, which enhance the biological activity of the resultant compounds by modifying the phthalazine nucleus .

Anticancer Properties

Recent studies have highlighted the anticancer potential of phthalazinone derivatives, including 4-((4-Methoxyanilino)methyl)-1(2H)-phthalazinone. The compound has demonstrated significant cytotoxicity against various cancer cell lines:

| Cell Line | IC50 (μM) | Reference |

|---|---|---|

| HCT-116 (Colon Cancer) | 17.8 | |

| MCF-7 (Breast Cancer) | 22.19 | |

| HePG2 (Liver Cancer) | 19.84 | |

| NCI-H460 (Lung Cancer) | 125 |

The mechanism of action often involves the inhibition of key proteins such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), leading to reduced tumor growth and induction of apoptosis in cancer cells. For instance, compound 12b from related studies exhibited a binding affinity towards VEGFR-2 with a binding energy of -10.66 kcal/mol, indicating strong interaction with the target protein .

Anti-inflammatory Activity

Phthalazinones have also been explored for their anti-inflammatory properties. Compounds derived from this class have shown efficacy in inhibiting pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-alpha). The structure-activity relationship studies suggest that modifications in the phthalazinone structure can enhance their potency as phosphodiesterase 4 (PDE4) inhibitors, which play a crucial role in reducing inflammation .

Case Study: Cytotoxicity Evaluation

In a comparative study, several phthalazinone derivatives were evaluated for their cytotoxic effects on human cancer cell lines. Compound 48a was noted for its superior anticancer activity with IC50 values significantly lower than conventional chemotherapeutics like 5-fluorouracil . Such findings underscore the potential of phthalazinone derivatives as viable alternatives or adjuncts in cancer therapy.

Mechanistic Insights

Research indicates that the biological activity of phthalazinones may be attributed to their ability to interact with multiple biological targets. For example, they may inhibit not only VEGFR-2 but also other kinases involved in cell proliferation and survival pathways, such as Aurora kinases . This multi-target approach could lead to enhanced therapeutic efficacy and reduced side effects compared to single-target drugs.

Q & A

Q. What are the common synthetic routes for 4-((4-Methoxyanilino)methyl)-1(2H)-phthalazinone, and how are intermediates characterized?

The synthesis typically involves nucleophilic substitution or condensation reactions. For example, the parent compound 4-(4-methoxyphenyl)phthalazinone reacts with amines or hydrazines under reflux in ethanol, as demonstrated in reactions with glycine and anthranilic acid to form imidazoline or quinazolinone derivatives . Key intermediates are characterized via:

- Elemental analysis for empirical formula validation.

- IR spectroscopy to confirm functional groups (e.g., loss of C-Cl bonds at ~750 cm⁻¹ and emergence of C=N/C=O bands at 1670–1720 cm⁻¹).

- Mass spectrometry to identify molecular ion peaks (e.g., m/z 353 for imidazoline derivatives) .

Q. How can researchers assess the purity and structural integrity of this compound?

- HPLC with UV detection is recommended for purity analysis, especially if the compound is intended for biological assays.

- NMR spectroscopy (¹H and ¹³C) resolves substituent positions on the phthalazinone core. For example, aromatic protons in the 4-methoxyanilino group appear as distinct singlets due to electron-donating methoxy effects .

Q. What preliminary biological assays are suitable for evaluating its pharmacological potential?

- In vitro antifungal/anticancer screens : Use standardized cell lines (e.g., Candida albicans for antifungal activity or MCF-7 for breast cancer).

- Anti-inflammatory assays : Measure inhibition of COX-2 or TNF-α production in macrophage models.

- ADMET predictions : Tools like Swiss-ADME can predict drug-likeness, highlighting risks like poor solubility or cytochrome P450 interactions .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yields of functionalized derivatives?

- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution rates for amine-containing reactants .

- Catalyst use : K₂CO₃ or Et₃N can deprotonate nucleophiles, accelerating reactions with halogenated intermediates .

- Temperature control : Reflux (~80°C) balances reaction speed and side-product minimization, as seen in hydrazine hydrate reactions .

Q. What computational strategies aid in designing novel derivatives with enhanced bioactivity?

- Density Functional Theory (DFT) : Models electron distribution to predict reactive sites (e.g., electrophilic carbon atoms in the phthalazinone core) .

- Molecular docking : Screens derivatives against target proteins (e.g., fungal CYP51 or cancer-related kinases) to prioritize synthesis .

- Reaction path algorithms : Tools like GRRM predict intermediates and transition states, reducing trial-and-error in multi-step syntheses .

Q. How should researchers resolve contradictions in spectral data or reactivity reports across studies?

- Comparative analysis : Replicate conflicting experiments (e.g., glycine vs. anthranilic acid reactions) while controlling variables like solvent purity .

- Advanced spectroscopy : Use 2D NMR (e.g., HSQC, HMBC) to resolve ambiguous proton-carbon correlations in regioisomers.

- Crystallography : Single-crystal X-ray diffraction definitively assigns structures, as applied to oxadiazole-phthalazinone hybrids .

Q. What methodologies validate the mechanism of action in biological systems?

- Enzyme inhibition assays : Measure IC₅₀ values against purified targets (e.g., dihydrofolate reductase for anticancer activity).

- Gene expression profiling : RNA-seq or qPCR identifies pathways modulated by the compound (e.g., apoptosis markers in treated cancer cells) .

- Metabolite tracking : Radiolabel the compound (e.g., ¹⁴C at the methoxy group) to study absorption and degradation in vivo .

Methodological Notes

- Data reproducibility : Document reaction conditions (e.g., molar ratios, stirring rates) meticulously to enable cross-study comparisons .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.